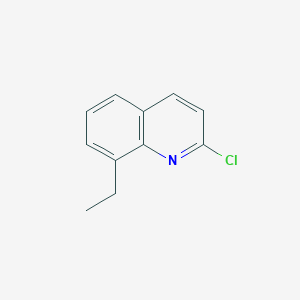![molecular formula C13H8O2 B13687150 Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
Naphtho[2,1-b]furan-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-1-carbaldehyde is an organic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an aldehyde functional group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing naphtho[2,1-b]furan-1-carbaldehyde involves an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy. This method utilizes aryl allyl ethers as starting materials, which undergo high atomic utilization transformation to yield the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the oxidation and activation processes.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan-1-carboxylic acid.
Reduction: Naphtho[2,1-b]furan-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naphtho[2,1-b]furan-1-carbaldehyde has found applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been studied for their ability to inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-carbaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
Naphtho[1,2-b]furan-2-carbaldehyde: Differently fused ring system with the aldehyde group at a different position.
Uniqueness
Naphtho[2,1-b]furan-1-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
Molecular Formula |
C13H8O2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzo[e][1]benzofuran-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H |
InChI Key |
ILXXIRRRLVDDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


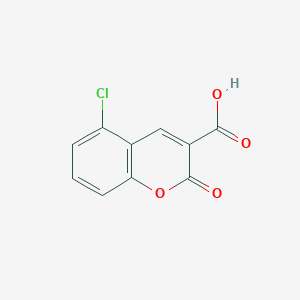
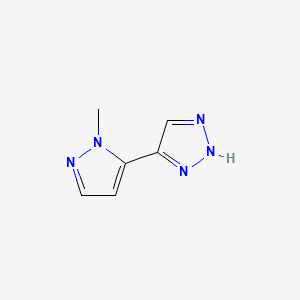
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

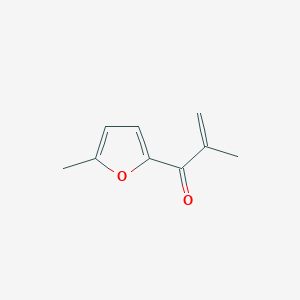
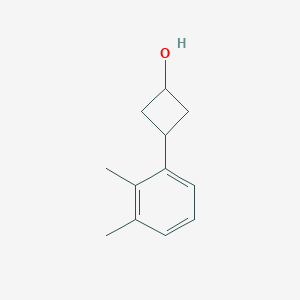

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

